![molecular formula C20H20FN5O2S B4520699 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520699.png)
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a pyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple steps, including the formation of the thiadiazole ring and the pyridazinone moiety. The synthetic route typically starts with the preparation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The fluorophenyl group is then introduced via substitution reactions. Finally, the pyridazinone moiety is synthesized and coupled with the thiadiazole and fluorophenyl intermediates under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding acids or amides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiadiazole and pyridazine structures exhibit significant antimicrobial properties. Preliminary studies suggest that N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide may effectively inhibit the growth of various bacterial strains. The presence of nitrogen and sulfur atoms in its structure enhances its interaction with microbial cell walls.
Anticancer Potential
Compounds containing thiadiazole derivatives have been recognized for their anticancer properties. The unique structural features of this compound may allow it to target specific pathways involved in cancer cell proliferation. Ongoing research is focused on elucidating its mechanisms of action against different cancer cell lines.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are under investigation. Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Further studies are needed to confirm these effects and understand the underlying mechanisms.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures:
- Formation of Thiadiazole Ring : The initial step involves the condensation of appropriate precursors to form the thiadiazole ring.
- Pyridazine Moiety Introduction : Subsequent reactions introduce the pyridazine component through nucleophilic substitution.
- Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.
Table 2: Summary of Synthetic Steps
Step | Description |
---|---|
1. Thiadiazole Formation | Condensation of precursors to form thiadiazole |
2. Pyridazine Introduction | Nucleophilic substitution to introduce pyridazine |
3. Acetamide Formation | Acylation reaction to form the acetamide group |
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potential of similar compounds:
- Antimicrobial Activity Study : A study demonstrated that derivatives containing thiadiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Research on thiazole derivatives revealed their ability to induce apoptosis in human cancer cell lines, suggesting a similar potential for this compound.
- Inflammation Model Studies : Preliminary data indicate that related compounds can significantly reduce inflammatory markers in animal models, warranting further investigation into this compound's effects.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with similar compounds such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a similar fluorophenyl group but different overall structure and pharmacological properties.
Other Thiadiazole Derivatives: Compounds containing the thiadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a pyridazine moiety, which are known for their pharmacological properties. The molecular formula is , with a molecular weight of approximately 373.5 g/mol. Its unique structure enhances its potential as a therapeutic agent.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazine structures exhibit various biological activities:
- Antimicrobial Activity : Thiadiazoles have been shown to possess significant antimicrobial properties. Studies demonstrate that derivatives of thiadiazoles exhibit varying degrees of activity against different bacterial strains. For instance, substituents on the thiadiazole ring can enhance or diminish antimicrobial potency, suggesting a structure-activity relationship (SAR) .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. Certain compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases .
- Antiviral Activity : Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to this thiadiazole derivative. These compounds have been tested against viruses such as HSV-1, showing significant inhibition of viral replication .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Pyridazine Moiety Integration : The incorporation of the pyridazine ring is done via nucleophilic substitution reactions or coupling reactions with suitable precursors.
The overall synthetic route may require optimization to improve yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole and pyridazine rings can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the thiadiazole ring significantly affected antibacterial activity.
- Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives of the compound could induce apoptosis, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c21-15-9-5-4-8-14(15)16-10-11-18(28)26(25-16)12-17(27)22-20-24-23-19(29-20)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTPTVXPNSQTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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